Azido-PEG3-phosphonic acid ethyl ester
Overview
Description
Azido-PEG3-phosphonic acid ethyl ester is a polyethylene glycol (PEG)-based compound that contains an azide group and a terminal phosphonic acid ethyl ester. This compound is widely used in click chemistry due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition reactions, forming stable triazole linkages . The azide group readily reacts with alkyne, BCN, and DBCO groups, making it a versatile reagent in various chemical applications .
Mechanism of Action
Target of Action
Azido-PEG3-phosphonic acid ethyl ester is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC.
Mode of Action
The compound contains an azide group which enables Click Chemistry . This is a type of chemical reaction that can occur with molecules containing alkyne groups in a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the target protein of the PROTAC. By degrading specific proteins, the compound can influence various biochemical pathways within the cell .
Pharmacokinetics
This compound is a PEG derivative, which means it contains a polyethylene glycol (PEG) spacer . This hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would be the degradation of its target proteins. This can have various effects depending on the function of the degraded protein, potentially influencing cellular signaling, gene expression, and other cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at -20°C for optimal stability . Furthermore, it should be handled only in a chemical fume hood , and appropriate personal protective equipment should be worn . The compound’s action can also be influenced by the presence of copper, which is required for the CuAAc reaction .
Biochemical Analysis
Biochemical Properties
Azido-PEG3-phosphonic acid ethyl ester plays a crucial role in biochemical reactions due to its ability to undergo click chemistry reactions. The azide group in this compound can react with alkyne-containing molecules in the presence of a copper catalyst, forming stable triazole linkages . This reaction is highly specific and efficient, making it ideal for labeling and modifying biomolecules such as proteins, nucleic acids, and lipids . Additionally, this compound can interact with molecules containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups through strain-promoted alkyne-azide cycloaddition (SPAAC), which does not require a copper catalyst .
Cellular Effects
This compound has been shown to influence various cellular processes due to its ability to modify and label biomolecules. By conjugating with specific proteins or nucleic acids, this compound can affect cell signaling pathways, gene expression, and cellular metabolism . For example, when used in the synthesis of proteolysis-targeting chimeras (PROTACs), this compound can facilitate the targeted degradation of specific proteins, thereby modulating cellular functions and pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in click chemistry reactions. The azide group in this compound reacts with alkyne groups in the presence of a copper catalyst, forming a stable triazole linkage . This reaction is highly specific and efficient, allowing for the precise modification of biomolecules. Additionally, this compound can undergo SPAAC with DBCO or BCN-containing molecules, enabling copper-free bio-conjugation . These reactions facilitate the labeling and modification of proteins, nucleic acids, and other biomolecules, thereby influencing their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions, but its reactivity may decrease over extended periods . Long-term studies have shown that this compound can maintain its functionality for several months when stored properly, but its efficiency in click chemistry reactions may diminish over time . Additionally, any long-term effects on cellular function observed in in vitro or in vivo studies are typically related to the stability and degradation of the compound .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, this compound is generally well-tolerated and can effectively label and modify biomolecules without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions . Studies have shown that excessive amounts of this compound can lead to cellular stress and toxicity, highlighting the importance of optimizing dosage for specific applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to its bio-conjugation and labeling functions. The compound interacts with enzymes and cofactors involved in click chemistry reactions, such as copper catalysts for azide-alkyne cycloaddition . These interactions facilitate the formation of stable triazole linkages, which are essential for the modification and labeling of biomolecules . Additionally, this compound can influence metabolic flux and metabolite levels by modifying key proteins and enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The hydrophilic PEG spacer in this compound enhances its solubility and facilitates its distribution in aqueous environments . Additionally, the compound can be localized to specific cellular compartments or tissues based on its bio-conjugation with target biomolecules . These interactions influence the localization and accumulation of this compound within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles based on its conjugation with target proteins or nucleic acids . For example, this compound can be localized to the nucleus, mitochondria, or other organelles depending on the nature of its bio-conjugation . These targeting signals and modifications are crucial for the compound’s activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG3-phosphonic acid ethyl ester is synthesized through a series of chemical reactions involving the introduction of an azide group and a phosphonic acid ethyl ester group onto a PEG backbone. The synthesis typically involves the following steps:
PEG Functionalization: The PEG backbone is functionalized with a terminal azide group through nucleophilic substitution reactions.
Phosphonic Acid Esterification: The terminal hydroxyl group of the PEG is esterified with phosphonic acid ethyl ester under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Functionalization: Large quantities of PEG are functionalized with azide groups using efficient nucleophilic substitution reactions.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG3-phosphonic acid ethyl ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkyne groups in the presence of a copper catalyst to form stable triazole linkages (CuAAc).
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as DBCO and BCN without the need for a copper catalyst.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Does not require a catalyst but uses strained alkynes like DBCO and BCN.
Major Products
Triazole Linkages: Formed through CuAAc and SPAAC reactions, resulting in stable triazole rings.
Scientific Research Applications
Azido-PEG3-phosphonic acid ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers through click chemistry.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in surface modification of metal oxides to improve hydrophilicity and binding affinity.
Comparison with Similar Compounds
Azido-PEG3-phosphonic acid ethyl ester is unique due to its combination of an azide group and a phosphonic acid ethyl ester group on a PEG backbone. Similar compounds include:
Azido-PEG4-phosphonic acid ethyl ester: Contains an additional ethylene glycol unit, providing increased flexibility and solubility.
Azido-PEG2-phosphonic acid ethyl ester: Contains one less ethylene glycol unit, resulting in a shorter and less flexible molecule.
Azido-PEG3-carboxylic acid: Contains a carboxylic acid group instead of a phosphonic acid ethyl ester, offering different reactivity and binding properties.
These similar compounds highlight the versatility of PEG-based linkers and their ability to be tailored for specific applications.
Properties
IUPAC Name |
1-azido-2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N3O6P/c1-3-20-22(16,21-4-2)12-11-19-10-9-18-8-7-17-6-5-14-15-13/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXYMBISZVJSOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCN=[N+]=[N-])OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N3O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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